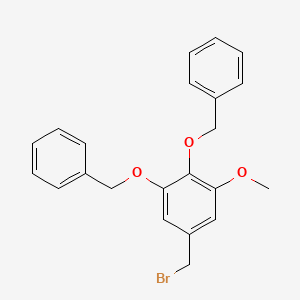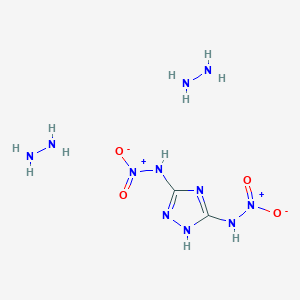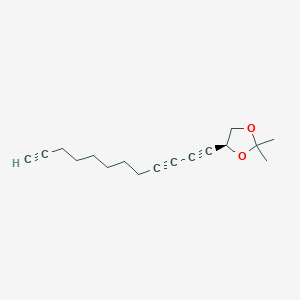![molecular formula C10H15NO3 B12524342 2,6-Dimethoxy-4-[(methylamino)methyl]phenol CAS No. 730926-53-1](/img/structure/B12524342.png)
2,6-Dimethoxy-4-[(methylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-[(methylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is known for its unique chemical structure, which includes two methoxy groups and a methylamino group attached to a phenol ring. It is a white or colorless to light orange solid that is slightly soluble in water .
Métodos De Preparación
The synthesis of 2,6-Dimethoxy-4-[(methylamino)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with formaldehyde and methylamine under basic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, including the use of continuous flow reactors and more efficient purification techniques .
Análisis De Reacciones Químicas
2,6-Dimethoxy-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or ether, and controlled temperatures to ensure the desired reaction pathway . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenols and amines .
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-[(methylamino)methyl]phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-[(methylamino)methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, which can modulate oxidative stress in biological systems . Additionally, the methylamino group can interact with enzymes and receptors, potentially influencing cellular signaling pathways .
Comparación Con Compuestos Similares
2,6-Dimethoxy-4-[(methylamino)methyl]phenol can be compared with similar compounds such as 2,6-dimethoxy-4-methylphenol and 2,6-dimethoxy-4-aminomethylphenol . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities . The presence of the methylamino group in this compound makes it unique, as it can participate in additional chemical reactions and interactions compared to its analogs .
Propiedades
Número CAS |
730926-53-1 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-7-4-8(13-2)10(12)9(5-7)14-3/h4-5,11-12H,6H2,1-3H3 |
Clave InChI |
KQKLXGRMGHSPOB-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=C(C(=C1)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)

![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)

